6-(Piperidin-4-ylmethoxy)nicotinic acid is a chemical compound characterized by a unique structure that combines a piperidine ring with a methoxy group and a nicotinic acid moiety. Its molecular formula is C₁₁H₁₄N₂O₃, and it has a CAS number of 1216644-32-4. This compound serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its potential applications extend to various scientific fields, including medicinal chemistry and biological research.
This compound is classified under the category of piperidine derivatives, which are known for their diverse biological activities. It is primarily sourced from synthetic routes involving piperidin-4-ylmethanol and nicotinic acid as starting materials. The classification of 6-(Piperidin-4-ylmethoxy)nicotinic acid highlights its significance in medicinal chemistry, particularly as an enzyme inhibitor and a potential therapeutic agent.
The synthesis of 6-(Piperidin-4-ylmethoxy)nicotinic acid typically involves several key steps:
In an industrial context, large-scale production may utilize continuous flow reactors and automated systems to optimize reaction conditions for cost-effectiveness and scalability. This approach enhances production efficiency while maintaining product quality.
The structure of 6-(Piperidin-4-ylmethoxy)nicotinic acid features:
The molecular weight of 6-(Piperidin-4-ylmethoxy)nicotinic acid is approximately 218.24 g/mol. The compound's structural uniqueness arises from the combination of these functional groups, which imparts distinct chemical properties conducive to various reactions.
6-(Piperidin-4-ylmethoxy)nicotinic acid can undergo several types of chemical reactions:
These reactions are significant for developing new derivatives with tailored biological activities.
The mechanism by which 6-(Piperidin-4-ylmethoxy)nicotinic acid exerts its effects involves interaction with specific molecular targets, notably lysine-specific demethylase 1 (LSD1). By binding to the active site of LSD1, it inhibits the enzyme's demethylating activity on histone proteins, thereby modulating epigenetic marks crucial for gene expression regulation. This inhibition has implications for cancer treatment and other diseases where LSD1 is implicated.
6-(Piperidin-4-ylmethoxy)nicotinic acid is typically characterized by:
The compound exhibits properties typical of carboxylic acids and amines, allowing it to participate in various organic reactions. Its reactivity profile makes it suitable for further derivatization in synthetic chemistry.
The Mitsunobu reaction is pivotal for constructing the ether linkage between piperidine and pyridine moieties. Traditional diethyl azodicarboxylate (DEAD)/triphenylphosphine (PPh₃) systems often yield by-products with weakly acidic phenols (pKa >11). Replacing DEAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP) and PPh₃ with polymer-supported triphenylphosphine (PS-PPh₃) significantly enhances efficiency. This modified protocol suppresses alkylated hydrazine by-product formation (e.g., compound 5 in ), achieving yields >80% for nicotinic acid derivatives [6]. Key advantages include:
Table 1: Mitsunobu Etherification Optimization
Azodicarboxylate | Phosphine | Solvent | By-product (%) | Yield (%) | |
---|---|---|---|---|---|
DEAD | PPh₃ | THF | 46 | 54 | |
ADDP | PPh₃ | Benzene | 10 | 70 | |
ADDP | PS-PPh₃ | THF | 0 | 81–95 |
Suzuki-Miyaura cross-coupling enables late-stage aryl functionalization of the pyridine ring. Bromonicotinates serve as key electrophiles, reacting with boronic acids under Pd catalysis. A chemoselective cascade exemplifies this:
Piperidine nitrogen protection is essential during Mitsunobu or carboxylate-modification steps. Common strategies include:
Protecting Group | Installation Reagent | Deprotection Method | Compatibility | |
---|---|---|---|---|
Boc | (Boc)₂O, base | TFA (20–50%) | Mitsunobu, ester hydrolysis | |
Cbz | Cbz-Cl, NaOH | H₂/Pd-C | Suzuki coupling | |
Ts | TsCl, Et₃N | Mg/MeOH, HBr/AcOH | Low; side reactions | [5] [7] |
Functional group orthogonality is crucial for derivatizing the nicotinic acid core:
Bioisosteric replacement addresses metabolic liabilities (e.g., pyridine N-oxidation) while maintaining target engagement:
Table 3: Bioisosteric Analogue Profiles
Modification Site | Bioisostere | Synthetic Route | Key Property Change | |
---|---|---|---|---|
Piperidine | 4-CF₃-piperidine | SNAr of 6-fluoronicotinate | ↑ Metabolic stability (t₁/₂ +3h) | |
Pyridine | 2-Methylisoxazole | Huisgen cycloaddition | ↓ CYP3A4 inhibition | |
Ether linkage | Amide | EDC/HOBt coupling | ↑ Rigidity, ↓ permeability | [7] [8] [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: